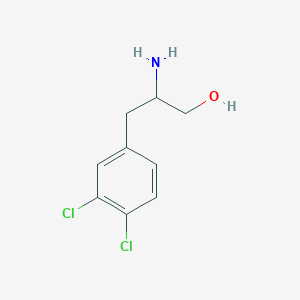

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Description

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 3,4-dichlorophenyl substituent. Its molecular formula is C₉H₁₀Cl₂NO, with a molecular weight of 234.08 g/mol. The compound’s structure comprises a propan-1-ol backbone, an amino group at the C2 position, and a 3,4-dichlorophenyl group at the C3 position. This configuration imparts unique physicochemical and biological properties, making it relevant in pharmaceutical intermediate synthesis and ligand design .

Properties

IUPAC Name |

2-amino-3-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQHHIMPZYXBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CO)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279431 | |

| Record name | (+)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37844-09-0 | |

| Record name | (+)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37844-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol typically involves the following steps:

Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Addition of Propanol: The final step involves the addition of a propanol side chain through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form various derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the propanol side chain.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amino alcohol derivatives.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between 2-amino-3-(3,4-dichlorophenyl)propan-1-ol and related compounds:

Key Observations :

- Phenyl Substituents: The 3,4-dichloro configuration in the target compound enhances lipophilicity compared to 4-amino (polar) or 2-chloro-6-fluoro (mixed electronic effects) substituents .

- Backbone Variations: Replacing propan-1-ol with ethanol (shorter chain) or propanoic acid (ionizable carboxyl) alters solubility and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- Lipophilicity: The 3,4-dichlorophenyl group in the target compound contributes to a high LogP (>5), reducing water solubility. This trend is consistent with other dichlorophenyl derivatives (e.g., propanoic acid analog, LogP ~4.1) .

- Solubility Trade-offs: The propan-1-ol backbone slightly improves solubility compared to propanoic acid (due to reduced ionization), but less so than ethanol analogs .

Biological Activity

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol, often referred to as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural profile that allows it to interact with various biological targets, influencing multiple biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is , with a molecular weight of approximately 220.1 g/mol. The compound's structure features an amino group (-NH₂), a hydroxyl group (-OH), and a dichlorophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Research indicates that 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter uptake, particularly dopamine (DA) and norepinephrine (NE) transporters. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

- Receptor Binding : It interacts with various receptors, including nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that it acts as a noncompetitive antagonist at α4β2-nAChRs with an inhibitory concentration (IC50) value comparable to those required for DA and NE uptake inhibition .

Biological Effects

The biological effects of 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol can be categorized as follows:

Cellular Effects

The compound influences several cellular processes:

- Apoptosis Regulation : It can induce apoptosis by up-regulating pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2. This modulation of apoptotic pathways suggests potential applications in cancer therapy.

- Gene Expression : The compound affects gene expression related to cell cycle regulation and apoptosis, indicating its role in cellular homeostasis and response to stress.

Pharmacological Applications

Research has highlighted the potential pharmacological applications of this compound:

- Antidepressant Activity : Due to its ability to enhance DA and NE levels, it is being explored for its antidepressant properties. Animal studies have shown that it can reduce depressive-like behaviors in models such as the forced-swim test .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

Several studies have provided insights into the biological activity of 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol:

- In Vitro Studies : Research demonstrated that this compound significantly inhibited the uptake of labeled DA and NE in human cell lines expressing respective transporters. The inhibition was dose-dependent, showcasing its potential as a therapeutic agent for mood disorders .

- In Vivo Studies : Animal models treated with varying doses exhibited significant behavioral changes consistent with reduced depressive symptoms. The compound's pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its development as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.